molecular formula C17H18N2O4S B2544543 N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide CAS No. 895466-74-7

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide

Cat. No. B2544543
CAS RN: 895466-74-7
M. Wt: 346.4
InChI Key: GJEQCLICBMVBDR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide, also known as MNTPP, is a chemical compound that has been widely used in scientific research for its various biological properties. This compound is a member of the family of thiol-reactive nitrophenyl derivatives, which have been extensively studied due to their potential as chemical probes for biological systems.

Scientific Research Applications

Spectrophotometric Analysis

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide has been utilized in spectrophotometric analysis for drug determination. For instance, a spectrophotometric method using promethazine hydrochloride as a reagent was developed for the determination of flutamide, a drug chemically related to this compound. This method was significant as no chromogenic reagent was previously reported for the spectrophotometric estimation of flutamide (Rangappa et al., 2000).

Stereochemical and Electronic Interaction Studies

In-depth studies have been conducted on the stereochemical and electronic interactions of derivatives similar to this compound. For example, the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and provided insight into their conformational equilibriums and stabilization by intramolecular hydrogen bonds (Olivato et al., 2008).

Immunomodulatory Activity

Compounds structurally related to this compound have been synthesized and evaluated for their immunosuppressive activities. For example, N-aryl-3-(indol-3-yl)propanamides showed significant inhibitory activity in vitro and in vivo on immune responses, highlighting the potential medicinal applications of such compounds (Giraud et al., 2010).

Antibacterial and Antifungal Activities

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Studies have demonstrated that certain derivatives exhibit significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQCLICBMVBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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